Welcome to the BenchChem Online Store!
molecular formula C7H4Cl2O2 B146593 2,5-Dichlorobenzoic acid CAS No. 50-79-3

2,5-Dichlorobenzoic acid

Cat. No. B146593
M. Wt: 191.01 g/mol
InChI Key: QVTQYSFCFOGITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04029815

Procedure details

To a solution of 25 g. of 2,5-dichlorobenzoic acid in 125 ml. of n-pentyl alcohol add 4.8 g. of sodium hydroxide pellets, 25 g. of 2-methyl-3-trifluoromethylaniline and 2 g. of copper powder. With constant stirring, reflux the reaction mixture for 18 hours. Concentrate the mixture to one half volume and dilute with water and ether. Acidify the aqueous layer to yield the product which is recrystallized from methanol, m.p. 220°-222° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(O)CCCC.[OH-].[Na+].[CH3:20][C:21]1[C:27]([C:28]([F:31])([F:30])[F:29])=[CH:26][CH:25]=[CH:24][C:22]=1[NH2:23]>[Cu]>[Cl:11][C:8]1[CH:7]=[C:3]([C:4]([OH:6])=[O:5])[C:2]([NH:23][C:22]2[CH:24]=[CH:25][CH:26]=[C:27]([C:28]([F:29])([F:30])[F:31])[C:21]=2[CH3:20])=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N)C=CC=C1C(F)(F)F
Step Five
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With constant stirring, reflux the reaction mixture for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture to one half volume
ADDITION
Type
ADDITION
Details
dilute with water and ether
CUSTOM
Type
CUSTOM
Details
to yield the product which
CUSTOM
Type
CUSTOM
Details
is recrystallized from methanol, m.p. 220°-222° C.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C(C(=O)O)=C1)NC1=C(C(=CC=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.